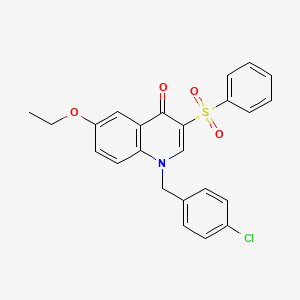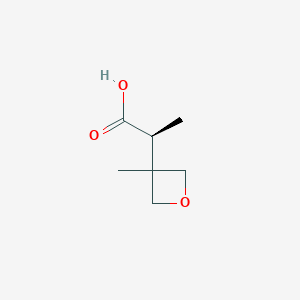
(2S)-2-(3-Methyloxetan-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(3-Methyloxetan-3-yl)propanoic acid, also known as MOA-2, is a synthetic amino acid derivative that has been extensively studied in scientific research. It is a chiral compound with a molecular formula of C7H12O3 and a molecular weight of 144.17 g/mol. MOA-2 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine and biotechnology.
作用機序
The exact mechanism of action of (2S)-2-(3-Methyloxetan-3-yl)propanoic acid is not fully understood, but it is believed to act through modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression, as well as to activate certain immune cells that play a role in fighting infections.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the activation of NF-kappaB, a transcription factor involved in inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of various cancer cell lines.
実験室実験の利点と制限
(2S)-2-(3-Methyloxetan-3-yl)propanoic acid has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high purity and yield. It has also been shown to have low toxicity and to be well-tolerated in animal studies. However, this compound also has some limitations, including its relatively high cost and the need for specialized expertise in organic chemistry for its synthesis.
将来の方向性
There are several potential future directions for research on (2S)-2-(3-Methyloxetan-3-yl)propanoic acid. One area of interest is the development of novel drugs and therapeutic agents based on this compound. This compound could also be further investigated for its potential use in treating various inflammatory and autoimmune diseases, as well as for its anti-cancer and anti-viral effects. Additionally, the mechanism of action of this compound could be further elucidated to better understand its biological effects and potential therapeutic applications.
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its unique chemical properties and biological effects make it a valuable tool for investigating various disease pathways and developing novel therapeutic agents. Further research on this compound is warranted to fully understand its potential and to develop new applications for this promising compound.
合成法
(2S)-2-(3-Methyloxetan-3-yl)propanoic acid can be synthesized through a multistep process involving the reaction of 3-methyloxetan-3-ol with a suitable reagent such as diethyl carbonate or diethyl malonate. The resulting product is then subjected to further reactions to yield this compound in high purity and yield. The synthesis of this compound is a complex process that requires expertise in organic chemistry and careful optimization of reaction conditions.
科学的研究の応用
(2S)-2-(3-Methyloxetan-3-yl)propanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound has also been investigated for its potential use as a building block for the synthesis of novel drugs and therapeutic agents.
特性
IUPAC Name |
(2S)-2-(3-methyloxetan-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(6(8)9)7(2)3-10-4-7/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOLAAPYZTVBOM-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C1(COC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C1(COC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

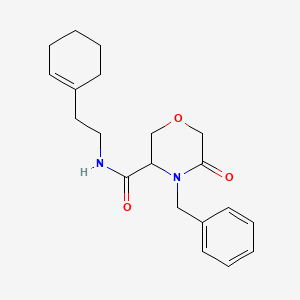
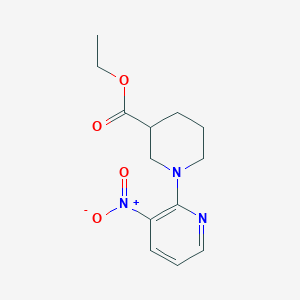

![1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B2437374.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2437379.png)
![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2437381.png)
![2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2437383.png)
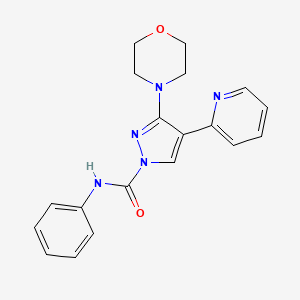
![N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2437386.png)
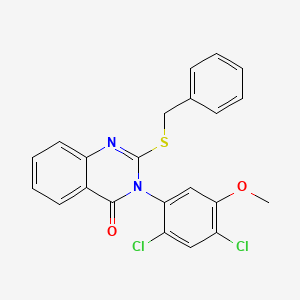
![[(1R,2S)-2-Cyanocyclopropyl]methanesulfonyl chloride](/img/structure/B2437390.png)
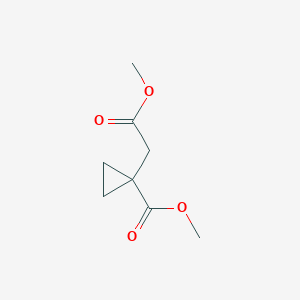
![3-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2437392.png)
